3-(Dimethylamino)propanoyl chloride

Description

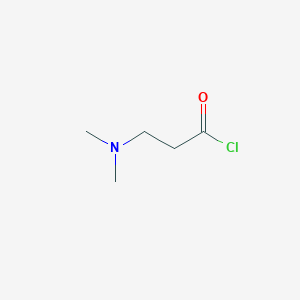

3-(Dimethylamino)propanoyl chloride is an acyl chloride derivative featuring a dimethylamino (-N(CH₃)₂) substituent at the β-position of the propanoyl backbone. Acyl chlorides are highly reactive intermediates used in organic synthesis for forming amides, esters, and other carbonyl-containing compounds.

Properties

Molecular Formula |

C5H10ClNO |

|---|---|

Molecular Weight |

135.59 g/mol |

IUPAC Name |

3-(dimethylamino)propanoyl chloride |

InChI |

InChI=1S/C5H10ClNO/c1-7(2)4-3-5(6)8/h3-4H2,1-2H3 |

InChI Key |

IUNZBFGNHKODEU-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCC(=O)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 3-(dimethylamino)propanoyl chloride with structurally related acyl chlorides, highlighting substituent effects:

Key Observations :

- The dimethylamino group’s electron-donating nature may reduce the electrophilicity of the carbonyl carbon compared to electron-withdrawing substituents (e.g., trichlorogermyl) .

- Bulky groups like trimethylsilyl or methoxyphenyl introduce steric hindrance, slowing nucleophilic acyl substitution reactions.

Acylation Efficiency

- 3-(3',4',5'-Trimethoxyphenyl)propanoyl chloride (34c): Forms crystalline solids in reactions with morpholine derivatives, requiring 1.5 hours for synthesis .

- 3-Phenylpropanoyl chloride: Reacts efficiently with diethylamine to yield amides (82% yield) under mild conditions (0°C to RT) .

- Dimethylamino variant: Expected to exhibit slower acylation due to electron donation, but enhanced solubility in polar solvents (e.g., DCM or THF) may offset this.

Stability and Handling

- 3-(Trichlorogermyl)propanoyl chloride: Boils at 89–91°C (7 Torr) and melts at 70–72°C, indicating higher thermal stability .

- Methoxyphenyl derivatives (34a–d) : Typically oily or crystalline solids; stable under inert atmospheres but moisture-sensitive .

- This compound: Likely hygroscopic due to the basic dimethylamino group, requiring stringent anhydrous conditions.

Physical Properties and Market Relevance

Insights :

- The dimethylamino derivative is less common industrially than propanoyl chloride (CAS 79-03-8), which dominates in agrochemical and pharmaceutical markets .

- Bromophenyl and silyl variants serve specialized roles, e.g., in pesticide synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.